molecular formula C22H22O10 B1593364 Prunetinoside CAS No. 89595-66-4

Prunetinoside

Cat. No. B1593364
CAS RN: 89595-66-4
M. Wt: 446.4 g/mol
InChI Key: AJAGLPDYKVWJQE-RECXWPGBSA-N
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Description

Prunetinoside is a natural flavonoid glycoside that is found in various plants, including Prunus mume, a traditional Chinese medicine. This compound has gained attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. In

Scientific Research Applications

Anti-Inflammatory Properties

Prunetinoside, or prunetin-5-O-glucoside (PUG), shows potential in treating inflammatory conditions. It has been found to exert anti-inflammatory effects on immune cells, specifically mouse macrophage RAW264.7 cells. In a study, PUG treatment led to significant decreases in nitric oxide (NO) and interleukin-6 (IL-6) levels and downregulated the expression of pro-inflammatory cytokines. It also reduced the phosphorylation of certain pathway proteins, indicating its ability to suppress inflammation through specific signaling pathways (Abuyaseer Abusaliya et al., 2022).

Anti-Tumor and Pharmacological Activities

The genus Prunella, to which prunetinoside belongs, has been reported to possess a range of pharmacological functions including anti-tumor properties. Prunella vulgaris, in particular, has a history of use in traditional medicine for various treatments, including cancer. Its active components, primarily triterpenoids, phenolic acids, and flavonoids, contribute to its anti-tumor, anti-inflammatory, and other therapeutic effects (Yu-bing Bai et al., 2016).

Anti-Obesity Potential

Prunetin, closely related to prunetinoside, has been studied for its anti-obesity effects. A study exploring the biological mechanisms of prunetin found it to suppress adipogenesis in liver and visceral adipose tissues of mice induced by a high-fat diet. Prunetin inhibited the expression of adipogenic genes and regulated lipid metabolism-related genes, suggesting its potential in anti-obesity treatments (Tae-Gue Ahn et al., 2013).

Blood Pressure Regulation

Another study on prunetin highlighted its potential in regulating blood pressure. Prunetin was found to relax isolated rat aortic rings by blocking calcium channels. In spontaneously hypertensive rats, prunetin significantly reduced systolic blood pressure, suggesting its application in hypertension treatment (Bumjung Kim et al., 2018).

properties

CAS RN

89595-66-4

Product Name

Prunetinoside

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O10/c1-29-12-6-14-17(18(25)13(9-30-14)10-2-4-11(24)5-3-10)15(7-12)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1

InChI Key

AJAGLPDYKVWJQE-RECXWPGBSA-N

Isomeric SMILES

COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O

Canonical SMILES

COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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